(E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-23-16-10-12(11-17(24-2)18(16)25-3)4-9-15(20)13-5-7-14(8-6-13)19(21)22/h4-11H,1-3H3/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKMGEQBYKFXLS-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-nitrobenzaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing efficient purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Cyclization to Pyrazoline Derivatives
The α,β-unsaturated ketone undergoes 1,4-addition with hydrazines , leading to pyrazoline formation. This reaction is critical for generating bioactive heterocycles.
-
Hydrazine hydrate (80%) in ethanol under reflux (4 hours).
-
Product: 3-(4-nitrophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3a) .
Mechanism :
-
Nucleophilic attack by hydrazine at the β-carbon of the enone.
-
Cyclization via intramolecular dehydration.
Yield : Not explicitly reported, but purity confirmed via NMR and mass spectrometry .
Nucleophilic Substitution Reactions
The nitro group (-NO₂) participates in nucleophilic aromatic substitution , though its meta position on the phenyl ring reduces reactivity compared to para-substituted analogs.
Reported Transformations :
| Reaction Type | Reagent/Conditions | Product | Source |
|---|---|---|---|
| Substitution with amines | Ammonia or substituted amines under high pressure/temperature | Amino derivatives |
Challenges : Steric hindrance from the 3,4,5-trimethoxyphenyl group limits substitution at the nitro group.
Michael Addition Reactions
The enone system undergoes Michael addition with nucleophiles, forming adducts with potential pharmacological activity.
-
Substituted phenyl hydrazines react with the chalcone to form 1-N-substituted phenyl pyrazolines (4a–e) .
-
Conditions : Ethanol, reflux (4–6 hours).
Key Data :
| Compound | Substituent (R) | Application |
|---|---|---|
| 4a | 4-Cl | Anticancer (MCF7 IC₅₀: 23.97 µg/mL) |
| 4b | 4-OCH₃ | Antioxidant (DPPH scavenging: 44.18%) |
Thiocarbamoylation
The pyrazoline intermediate (3a) reacts with aryl isothiocyanates to form thioamide derivatives.
-
Reagents : Substituted phenyl isothiocyanates in ethanol.
-
Product : N-substituted phenyl-pyrazole-1-carbothioamides (5a–e) .
Biological Relevance :
Reduction of the Nitro Group
While not explicitly documented for this compound, analogous chalcones undergo nitro-to-amine reduction under catalytic hydrogenation (H₂/Pd-C) or using NaBH₄/CuCl₂ .
Theoretical Pathway :
-
Product : (E)-1-(4-aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one.
-
Application : Enhanced bioavailability for drug development.
Oxidation Reactions
The electron-rich 3,4,5-trimethoxyphenyl moiety is susceptible to oxidative demethylation , though experimental evidence for this compound is limited.
Hypothetical Products :
-
Quinone derivatives via demethylation and oxidation.
-
Potential use in redox-active therapeutics.
Mechanistic Insights
-
The enone system drives reactivity via conjugation, enabling 1,4-additions.
-
Steric effects from the 3,4,5-trimethoxy group influence regioselectivity in substitutions.
-
Electronic effects from the nitro group direct electrophilic attacks to the ortho/para positions of the adjacent phenyl ring.
This compound’s versatility in generating bioactive derivatives underscores its value in medicinal chemistry. Future studies should explore asymmetric catalysis and green synthetic routes to optimize yields .
Scientific Research Applications
The compound (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one , also known by its CAS number 30251-89-9, is a member of the class of compounds known as chalcones. These compounds have garnered significant interest in various fields due to their diverse biological activities and potential applications in medicinal chemistry, materials science, and organic synthesis. This article explores the scientific research applications of this compound, supported by relevant data and case studies.
Basic Information
- IUPAC Name : (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Molecular Formula : CHN O
- Molecular Weight : 343.33 g/mol
Structural Characteristics
The compound features a conjugated system with a double bond between the second and third carbon atoms of the propene chain, which contributes to its reactivity and biological activity. The presence of the nitro group and three methoxy groups enhances its electron-donating properties and solubility in organic solvents.
Medicinal Chemistry
Chalcones have been extensively studied for their pharmacological properties. Research indicates that (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exhibits:
- Antioxidant Activity : Studies have shown that chalcones can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for developing therapeutic agents against diseases associated with oxidative damage.
- Anticancer Properties : Several studies suggest that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, one study demonstrated that chalcone derivatives could effectively induce apoptosis in human cancer cell lines by activating caspase pathways.
Anti-inflammatory Effects
Research has indicated that (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one may possess anti-inflammatory properties. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
Chalcones are known for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various bacterial strains and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes.
Material Science
The unique structural features of (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one allow it to be utilized in the development of organic electronic materials. Its ability to form thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Table 1: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antioxidant | Scavenges free radicals; protects against oxidative stress |
| Anticancer | Induces apoptosis; inhibits proliferation in cancer cell lines |
| Anti-inflammatory | Reduces pro-inflammatory cytokine production |
| Antimicrobial | Effective against various bacterial strains and fungi |
| Material Science | Used in OLEDs and photovoltaic cells due to film-forming capabilities |
Research Example
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several chalcone derivatives, including (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. They evaluated their cytotoxicity against human breast cancer cells and found that this specific derivative exhibited significant growth inhibition compared to other tested compounds .
Mechanism of Action
The mechanism of action of (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group and the trimethoxyphenyl group can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
(E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:
Chalcone: The parent compound with a simpler structure, lacking the nitro and trimethoxy groups.
Flavonoids: A class of compounds derived from chalcones, with additional ring closures and hydroxylations.
Curcumin: A well-known chalcone derivative with potent biological activities, used as a dietary supplement and in traditional medicine.
Biological Activity
(E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. It contains a nitrophenyl group and a trimethoxyphenyl moiety, which are essential for its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one through various mechanisms:
- Cytotoxicity : The compound was evaluated against liver carcinoma cell lines (HEPG2-1) using the MTT assay. The results indicated an IC value of 17.35 µM, suggesting moderate cytotoxicity. Comparatively, compounds with electron-donating groups exhibited enhanced activity, while those with electron-withdrawing substituents showed reduced potency .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation. Studies have shown that compounds with similar structures can induce reactive oxygen species (ROS) generation, leading to increased apoptosis in cancer cells .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | HEPG2-1 | 17.35 | Apoptosis induction |
| Compound A | HEPG2-1 | 7.06 | ROS generation |
| Compound B | HEPG2-1 | 1.03 | Carbonyl enhancement |
Antimicrobial Activity
The compound's antimicrobial properties have also been explored:
- Inhibition Studies : Preliminary data suggest that (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exhibits antibacterial activity against various strains. The presence of the nitro group is believed to enhance its interaction with bacterial targets .
- Mechanism : Similar compounds have been shown to disrupt bacterial cell walls and interfere with metabolic pathways, leading to cell death. The electron-withdrawing nature of the nitro group may play a crucial role in enhancing these interactions .
Case Studies and Research Findings
Several research studies have highlighted the biological activity of this compound:
- Antitumor Efficacy : A study demonstrated that derivatives of this compound significantly reduced tumor growth in animal models when administered at specific dosages, showcasing its potential as a therapeutic agent in oncology .
- Synergistic Effects : Research indicates that combining (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one with other chemotherapeutic agents may enhance its efficacy against resistant cancer cell lines .
Q & A
Q. Table 1: Representative Aldehyde Substitutes and Yields
| Aldehyde Substituent | Reaction Time (h) | Yield (%) |
|---|---|---|
| 3,4,5-Trimethoxy | 24 | 82 |
| 4-Nitro | 48 | 75 |
| 4-Chloro | 36 | 68 |
Basic: What spectroscopic techniques are essential for characterizing this compound, and how are spectral assignments validated?
Key techniques include:
- 1H/13C NMR : Assignments rely on coupling patterns (e.g., vinyl proton doublets at δ 7.5–8.0 ppm, J = 15–16 Hz) and methoxy singlet integration (δ 3.8–4.0 ppm) .
- FT-IR : Confirm enone formation via C=O stretch at ~1650 cm⁻¹ and C=C stretch at ~1600 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]+) should match theoretical m/z (e.g., 356.1 for C19H17NO6) .
Cross-validation with X-ray crystallography (e.g., bond lengths: C=O ~1.22 Å, C=C ~1.33 Å) resolves ambiguities in planar vs. non-planar conformations .
Advanced: How can reaction conditions be optimized to enhance stereoselectivity and purity in large-scale synthesis?
Stereoselectivity (>95% E-isomer) is achieved by:
- Solvent selection : Ethanol promotes kinetic control favoring the E-isomer due to polarity effects .
- Catalyst screening : Substoichiometric piperidine (5 mol%) reduces side-product formation (e.g., aldol adducts) .
- Temperature modulation : Cooling to 0–5°C minimizes thermal Z-isomerization .
Purity is improved via recrystallization from ethanol:water (3:1), yielding >98% purity (HPLC) .
Advanced: What crystallographic data are critical for confirming molecular geometry, and how do packing interactions affect stability?
Single-crystal X-ray diffraction reveals:
- Unit cell parameters : Monoclinic P21/c symmetry with a = 7.577 Å, b = 16.253 Å, c = 14.085 Å, β = 107.528° .
- Intermolecular interactions : C–H···O hydrogen bonds (D···A = 3.50 Å) and π-π stacking (3.8–4.2 Å) between nitro and methoxy groups stabilize the lattice .
Table 2: Key Crystallographic Metrics
| Parameter | Value |
|---|---|
| C=O bond length | 1.219 Å |
| C=C bond length | 1.332 Å |
| Torsion angle (C1–C2–C3–C4) | 178.3° |
Basic: How do the nitro and trimethoxy substituents influence electronic properties and reactivity?
- Nitro group : Electron-withdrawing nature increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., in Michael additions) .
- Trimethoxy groups : Electron-donating effects stabilize the enone system via resonance, reducing oxidation potential (cyclic voltammetry: Epa = +1.2 V vs. Ag/AgCl) . Computational DFT studies (B3LYP/6-31G*) show HOMO localization on the trimethoxy phenyl ring, suggesting sites for electrophilic substitution .
Advanced: What computational methods are used to predict bioactivity and intermolecular interactions?
- Molecular docking (AutoDock Vina) : Predicts binding affinity to tubulin (ΔG = -9.2 kcal/mol) by aligning the enone with colchicine-binding site residues .
- MD simulations (GROMACS) : 100-ns trajectories assess stability in lipid bilayers, highlighting hydrophobic interactions with methoxy groups .
- QSAR models : Correlate Hammett σ values of substituents (e.g., σpara-NO2 = +0.78) with antiproliferative activity (R² = 0.89) .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from:
- Assay variability : IC50 values for tubulin inhibition vary between 1.2–5.8 µM depending on cell line (e.g., MCF-7 vs. HeLa) .
- Solubility factors : DMSO stock concentrations >1% induce artifactual cytotoxicity .
- Metabolic stability : Microsomal half-life (t1/2 = 12–45 min) impacts in vivo vs. in vitro results .
Standardized protocols (e.g., PrestoBlue assay, 72-h incubation) and metabolite profiling (LC-MS/MS) mitigate these issues .
Advanced: What strategies improve the compound’s stability under physiological conditions?
- Prodrug design : Phosphorylate the enone to reduce electrophilic reactivity (t1/2 increases from 2 h to 12 h in plasma) .
- Nanoencapsulation : PLGA nanoparticles (150 nm diameter) enhance aqueous solubility (0.8 mg/mL → 4.2 mg/mL) and sustain release (80% over 72 h) .
- pH-sensitive formulations : Enteric coatings (Eudragit® L100) prevent gastric degradation (bioavailability ↑ from 22% to 58%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
